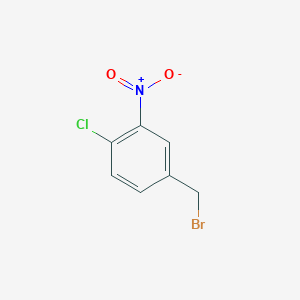
4-(Bromomethyl)-1-chloro-2-nitrobenzene
Overview
Description
Bromomethyl compounds are generally used as intermediates in organic synthesis . They often serve as electrophiles in reactions with nucleophiles, forming new carbon-carbon bonds .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of a precursor compound with a brominating agent . The specifics of the reaction can vary depending on the structure of the precursor and the desired product .Molecular Structure Analysis
The molecular structure of a bromomethyl compound would typically include a carbon atom bonded to a bromine atom and a methyl group. The remaining bonds on the carbon atom would depend on the specific compound .Chemical Reactions Analysis
Bromomethyl compounds can participate in a variety of chemical reactions. They often act as electrophiles, reacting with nucleophiles to form new carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a bromomethyl compound would depend on its specific structure. For example, “Methyl 4-(bromomethyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard .Scientific Research Applications
1. Synthesis of Eprosartan
- Summary of Application: 4-(Bromomethyl)benzoic acid, a compound similar to 4-(Bromomethyl)-1-chloro-2-nitrobenzene, is used as an intermediate in the synthesis of eprosartan . Eprosartan is an antihypertensive agent used to treat high blood pressure .
- Methods of Application: The specific methods of synthesis are not provided in the source, but typically involve a series of chemical reactions under controlled conditions .
- Results or Outcomes: The outcome of this process is the production of eprosartan, a medication used to treat hypertension .
2. Preparation of Photosensitizers
- Summary of Application: 4-(Bromomethyl)benzoic acid is also used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . Photosensitizers are used in photodynamic therapy to treat various medical conditions, including cancer .
- Methods of Application: The specific methods of preparation are not provided in the source, but typically involve a series of chemical reactions under controlled conditions .
- Results or Outcomes: The outcome of this process is the production of temoporfin, a photosensitizer used in photodynamic therapy .
3. Synthesis of Block Copolymers
- Summary of Application: A compound similar to 4-(Bromomethyl)-1-chloro-2-nitrobenzene, 4-bromomethyl benzoyl chloride, is used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers . These copolymers have various applications in materials science .
- Methods of Application: The synthesis involves reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent .
- Results or Outcomes: The products were characterized by FT-IR, 1H-NMR, GPC, and TGA . The Mn,GPC values of the copolymers were between 24,900 g.mol−1 and 74,100 g.mol−1 .
4. Bromomethylation of Thiols
- Summary of Application: An efficient method for the bromomethylation of thiols has been developed, which advantageously minimizes the generation of highly toxic byproducts . The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
- Methods of Application: The bromomethylation of thiols is carried out using paraformaldehyde and HBr .
- Results or Outcomes: The outcome of this process is the production of structurally diverse α-bromomethyl sulfides .
5. Synthesis of Bromothymol Blue
- Summary of Application: Bromothymol blue, a pH indicator, is synthesized from compounds similar to 4-(Bromomethyl)-1-chloro-2-nitrobenzene . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7) .
- Methods of Application: The specific methods of synthesis are not provided in the source, but typically involve a series of chemical reactions under controlled conditions .
- Results or Outcomes: The outcome of this process is the production of bromothymol blue, a pH indicator used in various analytical applications .
6. Bromomethylation of Thiols
- Summary of Application: An efficient method for the bromomethylation of thiols has been developed, which advantageously minimizes the generation of highly toxic byproducts . The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
- Methods of Application: The bromomethylation of thiols is carried out using paraformaldehyde and HBr .
- Results or Outcomes: The outcome of this process is the production of structurally diverse α-bromomethyl sulfides .
7. Synthesis of Bromothymol Blue
- Summary of Application: Bromothymol blue, a pH indicator, is synthesized from compounds similar to 4-(Bromomethyl)-1-chloro-2-nitrobenzene . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Methods of Application: The specific methods of synthesis are not provided in the source, but typically involve a series of chemical reactions under controlled conditions .
- Results or Outcomes: The outcome of this process is the production of bromothymol blue, a pH indicator used in various analytical applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-1-chloro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDMVIZMGANIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-chloro-2-nitrobenzene | |
CAS RN |
3360-45-0 | |
| Record name | 4-(bromomethyl)-1-chloro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2701091.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2701092.png)
![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2701096.png)
![4-cyano-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2701099.png)
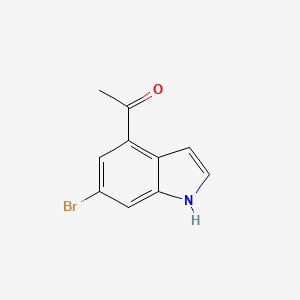
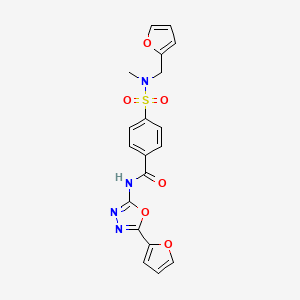
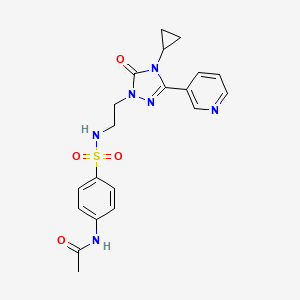
![5-((2-(diethylamino)ethyl)thio)-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701106.png)
![3-bromo-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2701109.png)
![methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2701110.png)
![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2701111.png)
![2-{2-[4-(4-chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-N-(cyanomethyl)acetamide](/img/structure/B2701112.png)
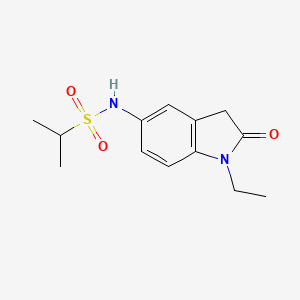
![2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2701114.png)